molecular formula C15H16ClNS B14010775 4-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-dimethylaniline CAS No. 959-82-0

4-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-dimethylaniline

Cat. No.: B14010775
CAS No.: 959-82-0
M. Wt: 277.8 g/mol
InChI Key: VSUBVIKLKNWUKN-UHFFFAOYSA-N
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Description

Benzenamine, 4-[[(4-chlorophenyl)thio]methyl]-n,n-dimethyl- is a chemical compound with the molecular formula C15H16ClNS. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzenamine group substituted with a 4-chlorophenylthio and a dimethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[[(4-chlorophenyl)thio]methyl]-n,n-dimethyl- typically involves the reaction of 4-chlorothiophenol with n,n-dimethylbenzenamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[[(4-chlorophenyl)thio]methyl]-n,n-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzenamine group, where nucleophiles replace the dimethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like halides, amines, or alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzenamine derivatives

Scientific Research Applications

Benzenamine, 4-[[(4-chlorophenyl)thio]methyl]-n,n-dimethyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[[(4-chlorophenyl)thio]methyl]-n,n-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-chloro-: Similar structure but lacks the thio and dimethyl groups.

    Benzenamine, 4-methyl-: Contains a methyl group instead of the chlorophenylthio group.

    Benzenamine, n,n-dimethyl-: Lacks the chlorophenylthio group.

Uniqueness

Benzenamine, 4-[[(4-chlorophenyl)thio]methyl]-n,n-dimethyl- is unique due to the presence of both the 4-chlorophenylthio and dimethyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

959-82-0

Molecular Formula

C15H16ClNS

Molecular Weight

277.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H16ClNS/c1-17(2)14-7-3-12(4-8-14)11-18-15-9-5-13(16)6-10-15/h3-10H,11H2,1-2H3

InChI Key

VSUBVIKLKNWUKN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl

Origin of Product

United States

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